molecular formula C25H27N3O3S B2726744 2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide CAS No. 899754-30-4

2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No. B2726744
CAS RN: 899754-30-4
M. Wt: 449.57
InChI Key: ZMQRUGKXJDYKSS-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a benzofuro[3,2-d]pyrimidin-2-yl group, a sulfanyl group, and a phenyl group. These groups suggest that the compound may have interesting chemical properties and potential applications in various fields .


Synthesis Analysis

While specific synthesis methods for this compound are not available, related compounds such as 3,4-dihydro-4-oxo-2H-1,3-benzoxazines are typically synthesized through the condensation of salicylamide with various aldehydes and ketones .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The benzofuro[3,2-d]pyrimidin-2-yl group, in particular, is a fused ring system that can contribute to the compound’s stability and reactivity .


Chemical Reactions Analysis

The chemical reactions of this compound are likely to be influenced by the presence of the benzofuro[3,2-d]pyrimidin-2-yl group, the sulfanyl group, and the phenyl group. These groups can participate in a variety of chemical reactions, including condensation reactions, substitution reactions, and redox reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are likely to be influenced by its molecular structure. The presence of the benzofuro[3,2-d]pyrimidin-2-yl group, the sulfanyl group, and the phenyl group can affect the compound’s solubility, stability, and reactivity .

Scientific Research Applications

Molecular Structure Analysis and Crystallography

Studies on compounds with pyrimidine structures have detailed the molecular conformation and crystal structure, providing insight into their physical characteristics and potential interactions. For example, research on "N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide" and its derivatives has illuminated the folded conformation of these molecules, which could inform the design and optimization of related compounds for specific scientific applications (Subasri et al., 2017).

Anticancer Research

Compounds featuring pyrimidine sulfanyl groups have been investigated for their potential anticancer properties. For instance, "2-Cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide Derivatives" were synthesized and tested for anticancer activity, demonstrating selective cytotoxic effects against certain leukemia cell lines, indicating their relevance in designing new anticancer therapies (Horishny et al., 2021).

Quantum Chemical Insights

Research has also focused on the quantum chemical analysis of pyrimidine compounds, offering insights into their molecular structure, hydrogen-bonded interactions, and potential as antiviral agents. Such studies provide foundational knowledge that can guide the development of new drugs, including those targeting COVID-19 (Mary et al., 2020).

Antifolate and Enzyme Inhibition

Certain pyrimidine derivatives have been explored for their dual inhibitory activities against key enzymes, presenting a promising avenue for therapeutic intervention against diseases such as cancer. The design and synthesis of classical and nonclassical antifolates based on pyrimidine scaffolds illustrate the compound's potential in inhibiting enzymes critical for DNA synthesis in cancer cells (Gangjee et al., 2007; Gangjee et al., 2008).

Drug Development and Synthesis

The exploration of pyrimidine-containing compounds extends into the realm of drug development, with studies detailing synthetic routes and biological activities. This includes the synthesis of novel heterocyclic compounds, which hold promise for antimicrobial and antitumor applications, showcasing the versatility and importance of pyrimidine derivatives in medicinal chemistry (Nunna et al., 2014).

Future Directions

The study of complex organic compounds like this one is an active area of research in organic chemistry. Future research could focus on elucidating the compound’s synthesis, structure, reactivity, and potential applications .

properties

IUPAC Name

2-[(3-butyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O3S/c1-4-5-14-28-24(30)23-22(19-8-6-7-9-20(19)31-23)27-25(28)32-15-21(29)26-18-12-10-17(11-13-18)16(2)3/h6-13,16H,4-5,14-15H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMQRUGKXJDYKSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC=C(C=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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